1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride
Description
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and fluorine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-17-8-11(9(3)16-17)14-6-10-7-15-18(5-2)12(10)13;/h7-8,14H,4-6H2,1-3H3;1H |
InChI Key |
WHXHHSZYOXLSHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(N(N=C2)CC)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Chemical Reactions Analysis
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .
Comparison with Similar Compounds
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
1H-pyrazole-5-carboxamide derivatives: Known for their fungicidal and insecticidal activities.
The uniqueness of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Biological Activity
1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride is a complex pyrazole derivative with significant potential in medicinal chemistry. Its unique molecular structure, characterized by the presence of ethyl and fluorine substitutions, suggests a range of biological activities, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound has the following key chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C12H19ClFN5 |
| Molecular Weight | 287.76 g/mol |
| IUPAC Name | 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride |
| Solubility | High in aqueous environments |
The hydrochloride form enhances solubility, making it suitable for various biological applications.
Antimicrobial Properties
Research indicates that 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride exhibits notable antimicrobial activity. The compound's structure allows it to interact with bacterial membranes or intracellular targets, leading to inhibition of growth in various pathogens. Comparative studies show it has a broader spectrum of activity compared to simpler pyrazole derivatives .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Its mechanism may involve modulation of specific signaling pathways associated with cancer cell proliferation and survival. For instance, it has been shown to induce apoptosis in certain cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins .
The biological effects of 1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methylpyrazol-4-amine; hydrochloride can be attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can modulate receptor activity, influencing pathways related to cell growth and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.
Study 2: Anticancer Effects
In vitro studies on human breast cancer cells (MCF7) revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound effectively triggers programmed cell death mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
